N-Methyltaurine

Overview

Description

Unlike the more common taurine, N-Methyltaurine is naturally found only in red algae, where it is formed by the methylation of taurine . This compound is known for its high polarity and good solubility in water, making it suitable for various applications, particularly in the formation of surfactants .

Synthetic Routes and Reaction Conditions:

Early Synthesis: The synthesis of this compound was first reported in 1878, involving the reaction of methylamine with the silver salt of 2-chloroethanesulfonic acid.

Modified Synthesis: A more practical modification involves replacing the silver salt with the sodium salt of 2-chloroethanesulfonic acid.

Alternative Method: Another method includes the addition of methylamine to sodium vinylsulfonate in aqueous solution, yielding this compound in 85% yield after acidification with acetic acid.

Industrial Production: Industrially, this compound can be synthesized by reacting sodium isethionate with methylamine in water at high temperature and pressure.

Types of Reactions:

Oxidation and Reduction: While specific oxidation and reduction reactions are not extensively documented, the presence of both amino and sulfonic acid groups suggests potential reactivity under appropriate conditions.

Common Reagents and Conditions:

Esterification: Long-chain carboxylic acids and appropriate catalysts are used for esterification reactions.

General Conditions: Reactions typically occur in aqueous solutions, often requiring acidification or neutralization steps.

Major Products:

Mechanism of Action

Target of Action

N-Methyltaurine (NMT) is a derivative of taurine, an aminosulfonic acid . . NMT, being structurally similar to taurine, may have similar targets.

Mode of Action

It’s known that nmt is used as a polar head group in surfactants from the class of taurides (acylaminoethanesulfonates), sometimes also called methyltaurates . These surfactants are characterized by excellent foaming - even in the presence of oil and skin fats - and foam stability, with good skin compatibility and broad pH stability .

Biochemical Pathways

It’s known that nmt is formed by methylation of taurine, which is found in nature only in red algae

Pharmacokinetics

A study on mice showed that orally administered nmt was found to have a bioavailability of 961% that of intravenously administered NMT . This suggests that NMT is readily absorbed and distributed in the body.

Result of Action

It’s known that nmt is used as a polar head group in surfactants, which are characterized by excellent foaming and foam stability, with good skin compatibility and broad ph stability . This suggests that NMT may have potential applications in personal care products.

Action Environment

The action of NMT may be influenced by various environmental factors. For instance, the solubility of NMT in water suggests that it may be more effective in aqueous environments . Additionally, the stability of NMT in a broad pH range suggests that it may be effective in various physiological conditions

Biochemical Analysis

Biochemical Properties

N-Methyltaurine is suitable for esterification with long-chain carboxylic acids to taurides because of its high polarity and the relatively good solubility of its alkaline earth metal salts . These properties make it useful as a mild anionic surfactant .

Cellular Effects

While the cellular effects of this compound have not been extensively studied, it has been found to have protective effects against glucocorticoid-induced skeletal muscle atrophy . This suggests that this compound may interact with various cellular processes and pathways to exert its effects.

Molecular Mechanism

It is known that it can prevent dexamethasone-induced atrophy of myotubes derived from C2C12 cells . This suggests that this compound may interact with biomolecules and enzymes to exert its effects.

Temporal Effects in Laboratory Settings

It is known that this compound is a white powdery solid which is readily soluble in water .

Dosage Effects in Animal Models

The effects of this compound dosage in animal models have not been extensively studied. It has been found that the addition of 0.5% this compound to drinking water attenuates dexamethasone-mediated reduction in muscle mass of the treated mice .

Metabolic Pathways

It is known that this compound is formed by methylation of taurine .

Transport and Distribution

It is known that this compound is present as a zwitterion in the crystalline state and in polar solvents .

Subcellular Localization

Given its solubility in water and its presence as a zwitterion, it is likely that it can be found in various compartments within the cell .

Scientific Research Applications

N-Methyltaurine has diverse applications across various fields:

Comparison with Similar Compounds

Other Aminosulfonic Acids: Compounds like isethionic acid and sulfoacetic acid share structural similarities but differ in their specific applications and properties.

Uniqueness of N-Methyltaurine:

Natural Occurrence: this compound is unique in its natural occurrence in red algae.

Surfactant Properties: Its high polarity and solubility make it particularly suitable for use in surfactants, providing excellent foaming and stability even in the presence of oils and skin fats.

This compound stands out due to its specific applications in surfactants and potential therapeutic benefits, making it a compound of significant interest in both industrial and scientific research.

Biological Activity

N-Methyltaurine (NMT) is a derivative of taurine, a sulfur-containing amino acid that plays various roles in biological systems. Recent studies have begun to elucidate the biological activity of NMT, particularly its potential therapeutic effects and metabolic pathways. This article will explore the biological activity of NMT, focusing on its physiological roles, mechanisms of action, and potential applications based on current research findings.

1. Overview of this compound

This compound is primarily found in certain marine organisms, particularly red algae. It is structurally similar to taurine but possesses an additional methyl group. This modification may influence its biological properties and interactions within biological systems.

2.1 Bioavailability and Distribution

Research indicates that NMT has high bioavailability when administered orally. A study found that the bioavailability of NMT was approximately 96.1% compared to intravenously administered NMT . This suggests efficient absorption and utilization in the body. After administration, NMT is distributed widely across various tissues, including the brain, liver, kidney, heart, and skeletal muscles, with tissue concentrations significantly exceeding serum levels .

2.2 Effects on Muscle Atrophy

One of the most notable findings regarding NMT is its potential to counteract glucocorticoid-induced muscle atrophy. Glucocorticoids are known to cause muscle wasting by promoting protein breakdown and inhibiting protein synthesis. In a controlled study, mice treated with NMT exhibited a partial reversal of muscle atrophy induced by glucocorticoids . This effect may be attributed to its ability to enhance protein synthesis or inhibit proteolytic pathways.

3. Comparative Biological Activity

To better understand the biological activity of NMT, it is useful to compare it with taurine and other related compounds:

| Compound | Source | Bioavailability | Primary Biological Effects |

|---|---|---|---|

| This compound | Red algae | 96.1% | Muscle protection against atrophy |

| Taurine | Various foods (e.g., meat, fish) | High | Antioxidant, osmoregulation, neuromodulation |

| Dimethyltaurine | Marine organisms | Moderate | Osmolyte properties |

4.1 In Vivo Studies

In vivo studies have demonstrated that administering NMT can lead to significant improvements in muscle health in models of atrophy. For example, one study reported that mice receiving a diet supplemented with NMT showed increased muscle mass compared to control groups .

4.2 In Vitro Studies

In vitro experiments have also supported these findings by showing that NMT can stimulate cellular mechanisms associated with muscle growth and repair. Cell cultures treated with NMT exhibited enhanced proliferation and reduced apoptosis rates under stress conditions induced by glucocorticoids .

5. Implications for Human Health

The findings surrounding NMT's biological activity suggest potential applications in treating conditions associated with muscle wasting, such as cachexia in cancer patients or age-related sarcopenia. Further research is needed to establish safe and effective dosages for human use.

6. Conclusion

This compound presents promising biological activities that warrant further investigation. Its high bioavailability and ability to mitigate muscle atrophy highlight its potential as a therapeutic agent in clinical settings. Continued research will be essential to fully elucidate its mechanisms of action and therapeutic applications.

Properties

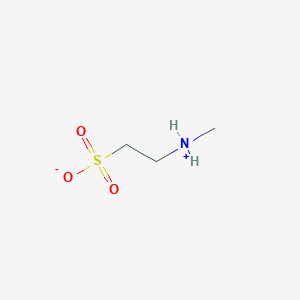

IUPAC Name |

2-(methylamino)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO3S/c1-4-2-3-8(5,6)7/h4H,2-3H2,1H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZRRICLUFMAQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO3S | |

| Record name | N-METHYLTAURINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025664 | |

| Record name | N-Methyltaurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish-white powder. (NTP, 1992) | |

| Record name | N-METHYLTAURINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (>=10 mg/ml at 70 °F) (NTP, 1992) | |

| Record name | N-METHYLTAURINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

107-68-6 | |

| Record name | N-METHYLTAURINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyltaurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyltaurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-METHYLTAURINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyltaurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyltaurine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLTAURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X4943TG5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

466 to 468 °F (NTP, 1992) | |

| Record name | N-METHYLTAURINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.